molecular formula C19H36O2 B013813 Oleic Acid-13C Methyl Ester CAS No. 70491-68-8

Oleic Acid-13C Methyl Ester

Cat. No. B013813
CAS RN: 70491-68-8
M. Wt: 297.5 g/mol
InChI Key: QYDYPVFESGNLHU-CNJRKRGNSA-N
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Description

Synthesis Analysis

The synthesis of oleic acid-13C methyl ester involves the esterification of oleic acid with methanol, where a carbon-13 labeled methyl group is introduced. This process can be enhanced by the use of catalysts and specific reaction conditions to improve yield and purity. Researchers have explored various synthetic routes, including the use of green chemistry approaches to minimize environmental impact.

Molecular Structure Analysis

Oleic acid-13C methyl ester shares the same fundamental structure as oleic acid, with a long hydrocarbon chain and a terminal carboxylic acid group esterified with methanol. The carbon-13 labeling allows for the detailed analysis of its molecular interactions and behavior in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions and Properties

This compound participates in typical fatty acid reactions, including oxidation and further esterification. Its chemical properties are similar to those of other unsaturated fatty acids, with the added advantage of being traceable in complex systems due to the carbon-13 label.

Physical Properties Analysis

The physical properties of oleic acid-13C methyl ester, such as melting point, boiling point, and solubility, are influenced by the presence of the unsaturated bond in the oleic acid moiety and the ester group. These properties are crucial for its application in research and industrial processes.

Chemical Properties Analysis

The chemical reactivity of oleic acid-13C methyl ester is characterized by its unsaturated bond, which can undergo addition reactions. The ester group also allows for reactions typical of esters, including hydrolysis and transesterification. The carbon-13 label does not significantly alter its chemical properties but provides a unique tracer for metabolic and environmental studies.

  • The oleic acid-ozone heterogeneous reaction system provides insights into the atmospheric implications and secondary chemical reactions of oleic acid and its derivatives (J. Zahardis & G. Petrucci, 2006).
  • Carbonates from oleochemicals discuss the preparation and applications of oleochemical-based carbonates, highlighting synthetic routes, including those for carbonated methyl oleate (K. Doll, J. Kenar, & S. Erhan, 2007).
  • A review of dicarboxylic acids and related compounds in atmospheric aerosols explores the molecular distributions, sources, and transformation of dicarboxylic acids related to oleic acid in the atmosphere (K. Kawamura & S. Bikkina, 2016).

Safety And Hazards

Oleic Acid-13C Methyl Ester may cause respiratory irritation, moderate skin irritation, and eye irritation. It may also be harmful if swallowed . It is recommended to avoid release to the environment .

Future Directions

Methyl oleate has potential applications in the synthesis of various compounds. For instance, it can be used to synthesize epoxidized methyl oleate via epoxidation, allyl azides via manganese (III) acetate-mediated addition of azide in the alkyl chain, and bromohydrin products via hydroxybromination with N-bromosuccinimide .

properties

IUPAC Name

methyl (Z)-(113C)octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDYPVFESGNLHU-CNJRKRGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[13C](=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494327
Record name Methyl (9Z)-(1-~13~C)octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleic Acid-13C Methyl Ester

CAS RN

70491-68-8
Record name Methyl (9Z)-(1-~13~C)octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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